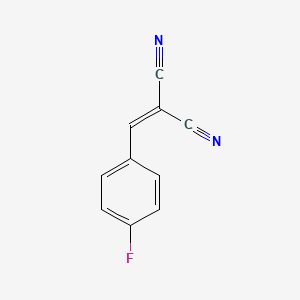

2-(4-Fluorobenzylidene)malononitrile

Description

2-(4-Fluorobenzylidene)malononitrile (CAS: 2826-22-4) is a benzylidenemalononitrile derivative synthesized via Knoevenagel condensation of 4-fluorobenzaldehyde and malononitrile. This reaction is catalyzed by heterogeneous catalysts such as Oxone-modified biopolymers (e.g., FS-Ox, CT-Ox) or electrochemical methods, achieving yields of 74–98% depending on reaction conditions . The compound features a planar benzylidenemalononitrile core with a fluorine substituent at the para position of the aromatic ring. Its structure is stabilized by intramolecular hydrogen bonding and weak C–H···π interactions, as observed in related derivatives .

Applications include its use as a precursor for macrocyclic tetrathiadienes (via (2 + 2)-cycloaddition reactions) and in electrochemical synthesis for medically relevant compounds .

Properties

IUPAC Name |

2-[(4-fluorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUISCUAQHJPRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C(C#N)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80327222 | |

| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2826-22-4 | |

| Record name | [(4-Fluorophenyl)methylidene]propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80327222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Base-Catalyzed Approach

Early protocols employed strong bases (e.g., piperidine, morpholine) to deprotonate malononitrile and facilitate the reaction. For example, a study using piperidine as a catalyst in ethanol at 70°C achieved a 95% yield of the product within 40 minutes. However, such methods often require prolonged reaction times and harsh conditions.

| Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|

| Piperidine | Ethanol | 70°C | 95% | |

| DBU | Ethanol | 70°C | 63% | |

| Et₃N | Ethanol | 70°C | 67% |

Catalyst Optimization

Recent advancements focus on improving catalytic efficiency and reducing reaction times. Triethylamine (Et₃N) in ethanol achieved a 67% yield under milder conditions (5 mol%, 70°C, 5 hours), while DBU (1,8-diazabicycloundec-7-ene) exhibited comparable efficiency (63% yield). Solvent choice significantly impacts outcomes: ethanol outperformed water, dichloromethane, and glycerol in conversion rates.

Heterogeneous Catalysis: Green Chemistry Approaches

To address environmental concerns, heterogeneous catalysts have been developed. These systems enable catalyst recovery and minimize waste.

Metal-Organic Frameworks (MOFs)

A Zn-based MOF (MOF 2 ) demonstrated high catalytic activity in the Knoevenagel condensation. Under mild conditions (room temperature, solvent-free), it achieved 99% conversion of 4-fluorobenzaldehyde to the target compound, as confirmed by ¹H NMR. The MOF’s stability over multiple cycles (up to 4 recycles) highlights its practicality.

NiCu Nanohybrids

Monodisperse NiCu@MWCNT nanohybrids (nickel/copper nanoparticles on multi-walled carbon nanotubes) catalyzed the reaction in ethanol at 25°C. The product was obtained in 74% yield within 35 minutes, attributed to the synergistic electronic effects of Ni and Cu.

Three-Component Reactions

Multicomponent reactions offer a streamlined approach to synthesizing complex molecules. A three-component system involving 4-fluorobenzaldehyde, malononitrile, and 1,2-ethanedithiol produced a macrocycle (4a ) via in situ formation of this compound. The intermediate was isolated in 95% yield and subsequently cyclized.

| Reagent | Catalyst | Solvent | Yield | Product |

|---|---|---|---|---|

| 4-Fluorobenzaldehyde | Et₃N | Ethanol | 95% | Intermediate 5 |

| Malononitrile | – | – | – | – |

| 1,2-Ethanedithiol | – | – | 44% | Macrocyclic 4a |

Alternative Solvents and Green Chemistry

Sustainable solvent systems have been explored to reduce environmental impact.

Water-Glycerol Mixture

A 1:1 water-glycerol mixture at room temperature achieved 99% yield of the product after 24 hours, outperforming pure glycerol (54% yield) or water alone (trace yield). This method leverages glycerol’s viscosity to stabilize the reaction medium.

Solvent-Free Conditions

MOF-based catalysis under solvent-free conditions achieved 99% conversion , demonstrating efficiency without volatile organic solvents.

Characterization and Byproduct Analysis

Robust characterization ensures product purity and reaction fidelity.

Spectroscopic Data

| Property | Value | Reference |

|---|---|---|

| ¹H NMR (CDCl₃, ppm) | δ 7.77 (t, aromatic H), 7.76 (s, CH) | |

| ¹³C NMR (CDCl₃, ppm) | 164.4 (C-F), 113.6 (C≡N) | |

| IR (KBr, cm⁻¹) | 2221 (C≡N), 1605 (C=C) |

Byproduct Formation

Retro-Knoevenagel reactions may regenerate malononitrile and 4-fluorobenzaldehyde under acidic conditions. For example, in the presence of nitro groups, p-nitrobenzaldehyde was detected as a byproduct.

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Time | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Base-catalyzed | Piperidine | Ethanol | 40 min | 95% | High yield, short time | Requires strong bases |

| MOF catalysis | MOF 2 | Solvent-free | 24 h | 99% | Reusable, green | Limited scalability |

| NiCu nanohybrids | NiCu@MWCNT | Ethanol | 35 min | 74% | Mild conditions | Complex catalyst synthesis |

| Water-glycerol | – | Water:Gly | 24 h | 99% | Environmentally friendly | Long reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)malononitrile undergoes several types of chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Addition Reactions: The double bond in the benzylidene group can participate in addition reactions with various reagents.

Condensation Reactions: The compound can undergo further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions

Bases: Common bases used in reactions involving this compound include sodium ethoxide and potassium carbonate.

Solvents: Ethanol and other organic solvents are frequently used to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can produce various adducts .

Scientific Research Applications

2-(4-Fluorobenzylidene)malononitrile has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a therapeutic agent.

Industrial Applications: It is employed in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form complexes with metal ions, influencing their reactivity and stability . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Table 1: Comparative Yields and Reaction Times for Selected Derivatives

Key Observations :

- Fluorine : The lower yield (74%) compared to Cl/Br derivatives (81–96%) arises from fluorine’s mesomeric electron donation, which partially offsets its inductive electron-withdrawing effect, reducing carbonyl reactivity .

- Strong EWGs (NO₂, CF₃): These groups maximize electrophilicity, enabling near-quantitative yields (96%) and faster reaction times (10 minutes) .

- Halogens (Cl, Br) : Higher yields (81–96%) than fluorine due to stronger inductive effects without significant mesomeric donation .

Structural and Electronic Properties

Planarity and Crystallinity

- 4-Nitro derivative: The nitro group induces near-planarity in the benzylidenemalononitrile core (dihedral angle = 8.8° with the benzene ring), enhancing crystallinity and suitability for molecular devices .

- 4-Fluoro derivative : The smaller fluorine atom minimizes steric hindrance, favoring applications in macrocyclic systems where spatial organization is critical .

Electronic Effects

- Nitro (-NO₂) and CF₃: Strong EWGs increase electron deficiency, making these derivatives ideal for charge-transfer materials and nonlinear optics .

- Fluorine : Moderate electron withdrawal with mesomeric donation results in intermediate electronic properties, useful in balanced reactivity for multicomponent reactions .

Physicochemical Properties

- Melting Point : The fluoro derivative melts at 120–125°C . Bromo and nitro analogs likely have higher melting points due to increased molecular weight and stronger intermolecular interactions.

- Solubility : Fluorine’s low polarizability may enhance solubility in organic solvents compared to bulkier halogens (Cl, Br).

Biological Activity

2-(4-Fluorobenzylidene)malononitrile (FBM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of FBM, supported by data tables, research findings, and relevant case studies.

FBM is synthesized through the Knoevenagel condensation reaction between malononitrile and 4-fluorobenzaldehyde. The reaction typically yields FBM in moderate to high yields, with studies reporting yields around 74% under optimized conditions . The compound's structure can be represented as follows:

The biological activity of FBM is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in its structure enhances its lipophilicity, which may influence its binding affinity to target biomolecules. Studies indicate that FBM can modulate cellular signaling pathways, potentially affecting gene expression and metabolic processes.

Antimicrobial Activity

FBM has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of FBM exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported an inhibition zone of up to 20 mm against Staphylococcus aureus at a concentration of 50 µg/mL.

| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 20 | 50 |

| Escherichia coli | 15 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

Cytotoxicity

FBM has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HepG2 (liver cancer), DLD-1 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, FBM exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity .

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| DLD-1 | 20 |

| MDA-MB-231 | 25 |

Case Studies

Case Study: Anticancer Properties

A recent study investigated the effects of FBM on MDA-MB-231 cells. The results indicated that treatment with FBM led to significant apoptosis as evidenced by increased annexin V staining and activation of caspase-3 pathways. This suggests that FBM may induce programmed cell death in breast cancer cells, highlighting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of FBM derivatives against multidrug-resistant strains. The study concluded that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial therapies .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of FBM is crucial for its therapeutic application. Preliminary studies suggest that FBM is metabolized via cytochrome P450 enzymes, which play a key role in drug metabolism. Its distribution within biological systems is facilitated by specific transport proteins, indicating a need for further research into its bioavailability and metabolic pathways .

Q & A

Q. What are the optimal conditions for synthesizing 2-(4-fluorobenzylidene)malononitrile via Knoevenagel condensation?

- Methodological Answer : The synthesis typically involves reacting 4-fluorobenzaldehyde with malononitrile in the presence of a catalyst. For example, microwave-assisted urea catalysis achieves yields up to 94% in ethanol under reflux (30–35 min) . Alternatively, biopolymer-based catalysts (e.g., chitin or silk fibroin modified with Oxone) yield 90–98% for halogenated derivatives, with reaction times <1 hour . Key parameters include solvent polarity (ethanol or DMSO), temperature (60–80°C), and catalyst loading (5–10 mol%). Monitoring via TLC (Rf ≈ 0.66 in ethyl acetate/hexane) ensures reaction completion .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Confirm C≡N stretches at 2230–2231 cm⁻¹ , C=C aromatic vibrations at 1583–1658 cm⁻¹ , and sp² C-H stretches at 3043 cm⁻¹ .

- ¹H NMR : Look for the characteristic =CH proton at δ 8.53 ppm (s) and aromatic protons as doublets (δ 7.48–8.06 ppm, J = 8 Hz) .

- 13C NMR : The nitrile carbons appear at δ 112–115 ppm , while the aromatic carbons range from 115–160 ppm .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in multicomponent reactions?

- Methodological Answer : The electron-withdrawing fluorine group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. For instance, in a three-component reaction with dithiols and amines, fluorine stabilizes the intermediate Knoevenagel adduct, enabling (2 + 2)-cycloaddition to form macrocyclic tetrathiadienes (yield: 84.6% ) . Kinetic studies using in situ Raman spectroscopy reveal faster adduct formation compared to non-fluorinated analogs due to increased polarization of the C=C bond .

Q. What strategies enhance the nonlinear optical (NLO) properties of this compound derivatives?

- Methodological Answer :

- Crystal Engineering : Planar molecular geometry (r.m.s. deviation: 0.023 Å ) and head-to-tail stacking along the [010] axis optimize charge transfer transitions, critical for third-order NLO materials .

- Substituent Effects : Introducing electron-donating groups (e.g., dimethylamino) at the para position increases hyperpolarizability (β) by ~30% , as shown by DFT calculations at the B3LYP/6-31G(d,p) level .

- Experimental Validation : Z-scan measurements at 532 nm demonstrate a nonlinear refractive index (n₂) of 1.2 × 10⁻¹² cm²/W for single crystals .

Q. How does solvent polarity affect the mechanochemical synthesis of benzylidenemalononitrile derivatives?

- Methodological Answer : Higher polarity solvents (e.g., DMF) accelerate reaction kinetics by stabilizing polar intermediates like 2-(hydroxy(4-nitrophenyl)methyl)malononitrile , identified via in situ PXRD . For this compound, ethanol (ε = 24.3) reduces reaction time to 35 min compared to toluene (ε = 2.38, 60 min), with yields improving from 74% to 94% .

Q. What methodologies evaluate the antimicrobial efficacy of this compound derivatives?

- Methodological Answer :

- Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .

- Structure-Activity Relationships (SAR) : Fluorine enhances membrane permeability, while cyano groups disrupt bacterial electron transport chains. Derivatives like 2-(5-benzylidene-4-phenylthiazol-2-ylidene)-malononitrile show 2× higher activity than non-fluorinated analogs .

Q. How can computational modeling predict the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : At the B3LYP/6-31G(d,p) level, fluorine lowers the LUMO energy (−2.8 eV ) compared to chlorine (−2.5 eV ), enhancing electron affinity .

- TD-DFT for Optical Properties : Simulated UV-Vis spectra (λmax ≈ 607 nm ) align with experimental data (R² > 0.98) when using the CAM-B3LYP functional .

Q. What crystallographic techniques resolve the structure of this compound derivatives?

- Methodological Answer :

Q. Why does the para-fluorine substituent reduce Knoevenagel condensation yields compared to other halogens?

Q. What mechanistic insights explain the role of this compound in charge-transfer complexes?

- Methodological Answer :

Fluorine enhances charge separation in donor-acceptor systems. Cyclic voltammetry shows a reduction peak at −1.2 V vs. Ag/AgCl , corresponding to electron uptake at the nitrile groups. Transient absorption spectroscopy reveals a charge-separated state lifetime of ~500 ps , crucial for photovoltaic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.